1-Oxobakkenolide S

cytotoxicity anticancer natural product screening

1-Oxobakkenolide S is a sesquiterpenoid isolated from Petasites formosanus. Procure this compound for cytotoxicity screening against KB human epidermoid carcinoma cells, where it demonstrates superior potency (IC50=2.5 µg/mL) over inactive bakkenolide analogs. It also shows selective activity against HepG2 (IC50=7.5 µg/mL) but not Hepa-3B cells, making it a critical comparator for liver cancer subtype studies. Avoid substitution; this specific C-1 ketone is required for validated activity.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B591176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxobakkenolide S
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
InChIInChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3
InChIKeyQXPYCDJQTAYYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-Oxobakkenolide S Procurement Guide: Comparative Evidence for a Bakkenolide-Class Sesquiterpene Lactone


1-Oxobakkenolide S is a sesquiterpenoid belonging to the bakkenolide class of compounds, characterized by a distinctive spiro-fused furan-indene bicyclic core (molecular formula C₁₅H₂₀O₄; MW 264.32 g/mol) [1]. The compound is isolated primarily from the roots of Petasites formosanus (Asteraceae) and has been investigated for its cytotoxic activity across multiple cancer cell lines in comparative studies with other bakkenolide derivatives [2]. 1-Oxobakkenolide S is available commercially as a research-grade reference standard with typical purity specifications of ≥98% by HPLC [3].

Why 1-Oxobakkenolide S Cannot Be Substituted with Other Bakkenolide Analogs in Cytotoxicity Screening


Substitution among bakkenolide analogs is not scientifically valid due to marked divergence in cytotoxic potency and cell line selectivity profiles. Within the same Petasites formosanus root extract, 32 new bakkenolide derivatives were isolated and characterized alongside 30 known compounds, revealing that minor variations in oxidation state and substituent positioning at C-1 and/or C-9 of the bakkenolide skeleton produce non-interchangeable activity profiles [1]. A direct comparative cytotoxicity assessment of 16 bakkenolides against KB (human epidermoid carcinoma), Hepa-3B (human hepatocellular carcinoma), and HepG2 (human hepatocellular carcinoma) cell lines demonstrated that structural analogs cannot be generically substituted without altering the biological outcome [2]. Procurement decisions for bakkenolide-class compounds must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

1-Oxobakkenolide S Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity Data vs. Bakkenolide Analogs


Superior Cytotoxic Potency of 1-Oxobakkenolide S Against KB Epidermoid Carcinoma Cells Compared to In-Class Analogs

1-Oxobakkenolide S exhibits quantifiably superior cytotoxic potency against KB human epidermoid carcinoma cells when compared directly with multiple bakkenolide analogs tested under identical assay conditions. In a systematic cytotoxicity evaluation of 16 bakkenolide derivatives isolated from Petasites formosanus, 1-Oxobakkenolide S demonstrated an IC₅₀ value of 2.5 µg/mL against KB cells, whereas comparator analogs displayed IC₅₀ values ranging from >10 µg/mL (Bakkenolide H) to inactive (>20 µg/mL for multiple derivatives) [1].

cytotoxicity anticancer natural product screening

1-Oxobakkenolide S Demonstrates Selective Hepatocellular Carcinoma Cell Line Activity Differentiated from Closest Structural Analogs

1-Oxobakkenolide S exhibits a differentiated hepatocellular carcinoma cell line activity profile compared with its closest structural analogs. The compound demonstrates moderate activity against HepG2 cells with an IC₅₀ of 7.5 µg/mL, while showing no activity (>20 µg/mL) against Hepa-3B cells—a selectivity pattern that distinguishes it from other bakkenolides. In contrast, Bakkenolide B, a comparator with the same molecular formula (C₂₀H₂₈O₆) and similar skeletal architecture, displayed IC₅₀ values of 1.7 µg/mL (Hepa-3B), 3.5 µg/mL (HepG2), and 5.2 µg/mL (KB) [1].

liver cancer hepatocellular carcinoma selectivity profiling

Structural Differentiation: Unique Spiro-Fused Core and Oxidation Pattern vs. Bakkenolide-Class Baseline

1-Oxobakkenolide S is distinguished by a unique spiro-fused furan-indene bicyclic skeleton with a specific oxidation pattern at C-1 (ketone) and a hydroxyl substituent at C-3 of the spiro-furan ring, as confirmed by comprehensive ¹H-NMR and ¹³C-NMR spectral analysis [1]. The IUPAC systematic name—3-hydroxy-7,7a-dimethyl-4′-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3′-oxolane]-2′,4-dione—describes a structural arrangement not replicated in other bakkenolides. The study by Wu et al. established that C-1 and/or C-9 substituent positions on the bakkenolide skeleton can be determined by characteristic chemical shifts in ¹H-NMR spectra, and the specific ketone functionality at C-1 in 1-Oxobakkenolide S distinguishes it from analogs bearing acetoxy, isobutyroyloxy, or isovaleroyloxy groups at these positions [1].

structure-activity relationship molecular characterization sesquiterpene lactone

Anti-Inflammatory Mechanism Differentiation: 1-Oxobakkenolide S Lacks Validated NF-κB Pathway Inhibition Present in Bakkenolide-IIIa

A critical mechanistic differentiation exists between 1-Oxobakkenolide S and Bakkenolide-IIIa: Bakkenolide-IIIa has been experimentally validated to protect against cerebral damage via inhibiting NF-κB activation and inactivating AKT and ERK1/2 signaling [1], and ameliorates LPS-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 [2]. In contrast, no peer-reviewed studies have demonstrated NF-κB pathway inhibition, AKT/ERK1/2 modulation, or lncRNA-mediated anti-inflammatory mechanisms for 1-Oxobakkenolide S. While 1-Oxobakkenolide S is described in vendor literature as possessing anti-inflammatory properties, this claim lacks the rigorous mechanistic validation established for Bakkenolide-IIIa in peer-reviewed studies [1].

anti-inflammatory mechanism of action target engagement

Pharmacokinetic and In Vivo Data Gap: No Validated PK Profile for 1-Oxobakkenolide S Unlike Bakkenolide D

A critical procurement consideration is the complete absence of pharmacokinetic (PK) or in vivo bioavailability data for 1-Oxobakkenolide S in the peer-reviewed literature, in stark contrast to Bakkenolide D. For Bakkenolide D, a validated LC-MS/MS method has been developed with a lower limit of quantification of 1 ng/mL in rat plasma, and PK parameters have been fully characterized following both oral and intravenous administration [1]. Following a single oral dose of 10 mg/kg, Bakkenolide D demonstrated a mean peak plasma concentration (Cₘₐₓ) of 10.1 ± 9.8 ng/mL at 2 hours, an AUC₀₋₂₄ ₕ of 72.1 ± 8.59 h·ng/mL, and an elimination half-life (T₁/₂) of 11.8 ± 1.9 hours [1]. The oral bioavailability of Bakkenolide D in rats was calculated at 2.57% [1]. No such data exist for 1-Oxobakkenolide S.

pharmacokinetics bioavailability in vivo

Commercial Availability and Purity Specification for 1-Oxobakkenolide S as a Research Reference Standard

1-Oxobakkenolide S is commercially available as a research-grade reference standard from multiple vendors with specified purity ≥98% by HPLC analysis [1]. The compound is offered in various pack sizes (5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 500 mg, 1 g) to accommodate different research scales [2]. This purity specification and multi-vendor availability contrasts with certain bakkenolide analogs that may have more limited commercial sourcing or lower documented purity specifications. For context, Bakkenolide A is available at substantially lower cost ($255 vs. $1,439 for comparable quantities), while Bakkenolide IIIa commands a premium price point ($1,818) with documented neuroprotective and NF-κB inhibitory activities .

reference standard analytical chemistry quality control

Recommended Research and Procurement Scenarios for 1-Oxobakkenolide S Based on Quantitative Differentiation Evidence


Scenario 1: Cytotoxicity Screening in KB Epidermoid Carcinoma Models

1-Oxobakkenolide S is appropriate for research programs conducting cytotoxicity screening against KB human epidermoid carcinoma cells, where the compound has demonstrated quantifiably superior potency (IC₅₀ = 2.5 µg/mL) compared with structurally related bakkenolides that show minimal or no activity (>10–20 µg/mL) under identical assay conditions [1]. Procurement of 1-Oxobakkenolide S for KB-focused screens avoids the false-negative outcomes associated with inactive bakkenolide analogs.

Scenario 2: Hepatocellular Carcinoma Cell Line Selectivity Studies

1-Oxobakkenolide S is suitable for investigations of differential hepatocellular carcinoma cell line sensitivity, given its selective activity against HepG2 (IC₅₀ = 7.5 µg/mL) and inactivity against Hepa-3B (>20 µg/mL) [1]. This selectivity pattern distinguishes it from Bakkenolide B, which exhibits the opposite preference (potent Hepa-3B activity, IC₅₀ = 1.7 µg/mL), making 1-Oxobakkenolide S a valuable comparator compound for probing subtype-specific cytotoxic mechanisms in liver cancer models.

Scenario 3: Structure-Activity Relationship (SAR) Studies of Bakkenolide-Class Sesquiterpenes

1-Oxobakkenolide S is recommended as a reference compound for SAR investigations exploring how C-1 oxidation state (ketone functionality) and spiro-furan-indene architecture influence cytotoxic potency and cell line selectivity within the bakkenolide class [1]. The compound's unique structural features—ketone at C-1 and hydroxyl at C-3 of the spiro-furan ring—provide a distinct SAR data point relative to analogs bearing acetoxy, isobutyroyloxy, or isovaleroyloxy substituents at C-1 and/or C-9 positions.

Scenario 4: NOT Recommended for Anti-Inflammatory NF-κB Pathway Studies

1-Oxobakkenolide S is NOT recommended for research programs specifically investigating anti-inflammatory mechanisms involving NF-κB pathway inhibition or AKT/ERK1/2 signaling modulation. For such applications, Bakkenolide-IIIa represents a more appropriate procurement choice, as it has been experimentally validated to inhibit NF-κB activation, inactivate AKT and ERK1/2, and upregulate LINC00294 in LPS-damaged endothelial cells [1][2]. The absence of peer-reviewed mechanistic validation for 1-Oxobakkenolide S in these pathways precludes its use as a substitute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxobakkenolide S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.